molecular formula C23H14F3N5OS2 B12038513 3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 400863-53-8

3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12038513
CAS No.: 400863-53-8
M. Wt: 497.5 g/mol
InChI Key: WAYUIMJKUSJLFU-UHFFFAOYSA-N
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Description

3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H14F3N5OS2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Thiadiazole Ring : Utilizing 5-phenyl-1,3,4-thiadiazole as a core structure.
  • Introduction of Functional Groups : The trifluoromethyl and carboxamide groups are introduced through nucleophilic substitution and coupling reactions.
  • Final Purification : Purification is often achieved through recrystallization or chromatography.

Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer). IC50 values were reported in the low micromolar range (e.g., 2.44 µM against LoVo) indicating potent anti-proliferative activity after 48 hours of incubation .
Cell LineIC50 (µM)Treatment Duration
MCF-723.2948 hours
LoVo2.4448 hours

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased oxidative stress is noted in treated cells, contributing to cell death.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer cell survival, such as MAPK/ERK pathways .

Antimicrobial Activity

In addition to its anticancer properties, preliminary data suggest that the compound may possess antimicrobial activity:

  • In Vitro Studies : The compound showed promising results against various bacterial strains, indicating potential as an antibacterial agent .

Case Studies

A notable study conducted by Chinnagiri et al. (2013) synthesized related thiadiazole derivatives and assessed their biological activities. The study found that modifications on the thiadiazole ring significantly influenced both anticancer and antimicrobial activities. This underscores the importance of structural variations in enhancing biological efficacy .

Properties

CAS No.

400863-53-8

Molecular Formula

C23H14F3N5OS2

Molecular Weight

497.5 g/mol

IUPAC Name

3-amino-6-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N5OS2/c24-23(25,26)14-11-15(12-7-3-1-4-8-12)28-21-16(14)17(27)18(33-21)19(32)29-22-31-30-20(34-22)13-9-5-2-6-10-13/h1-11H,27H2,(H,29,31,32)

InChI Key

WAYUIMJKUSJLFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=NN=C(S4)C5=CC=CC=C5)N

Origin of Product

United States

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